5-bromo-2-chloro-1-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring. Its molecular formula is , and it has a molecular weight of 254.44 g/mol. The compound is notable for its unique combination of halogenated and nitro substituents, which significantly influence its chemical reactivity and biological properties. The structure can be represented by the following SMILES notation:
This compound is typically used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
There is no scientific literature available on the specific mechanism of action of BCFN.
Due to the presence of halogen and nitro groups, BCFN is likely:
The biological activity of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene has been explored in various studies. It exhibits potential antimicrobial properties and may serve as a lead compound for developing pharmaceuticals targeting specific biochemical pathways. The unique arrangement of halogens and the nitro group allows for interactions with biological macromolecules, which can influence cellular processes and signaling pathways.
The synthesis of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene typically involves multi-step organic synthesis. Common methods include:
These methods highlight the versatility in synthesizing halogenated aromatic compounds tailored for specific applications.
5-bromo-2-chloro-1-fluoro-3-nitrobenzene has several applications:
Interaction studies involving 5-bromo-2-chloro-1-fluoro-3-nitrobenzene focus on its reactivity with biological molecules or other chemical species. These studies assess:
Such studies are essential for evaluating the potential therapeutic efficacy and safety profile of compounds derived from or related to 5-bromo-2-chloro-1-fluoro-3-nitrobenzene.
Several compounds share structural similarities with 5-bromo-2-chloro-1-fluoro-3-nitrobenzene. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Differences |
---|---|---|
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 1807224-10-7 | Different positional isomer |
1-Bromo-3-chloro-4-fluoro-5-nitrobenzene | 218797-71-8 | Different reactivity due to substitution pattern |
2-Chloro-3-fluoro-5-bromonitrobenzene | 1805029-24-6 | Similar substituents but different positions |
5-Bromo-4-chloro-nitrobenzene | 1027833-17-5 | Lacks fluorine; different halogen composition |
4-Bromo-2-chloronitrobenzene | 1481-68-1 | Different substitution pattern |
These comparisons highlight the unique reactivity and applications of 5-bromo-2-chloro-1-fluoro-3-nitrobenzene due to its specific arrangement of substituents.